Home > Products > Screening Compounds P125450 > 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]azetidin-3-amine
1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]azetidin-3-amine - 2201779-59-9

1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]azetidin-3-amine

Catalog Number: EVT-2782109
CAS Number: 2201779-59-9
Molecular Formula: C18H23N7O
Molecular Weight: 353.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 7-Methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1) []

  • Relevance: Compound 1 shares the core structure of a [, , ]triazolo[4,3-b]pyridazine with the target compound, 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]azetidin-3-amine. This structural similarity suggests potential for shared biological activity or similar metabolic pathways.

2. 7-(2-Methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2) []

  • Relevance: Like Compound 1, Compound 2 shares the [, , ]triazolo[4,3-b]pyridazine core with 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]azetidin-3-amine, highlighting the significance of this structure in medicinal chemistry and its potential implications for the target compound's properties.

3. N-substituted benzylidene -3-(3-bromophenyl)-[1,2,4]triazolo-[3,4-b] [, , ]thiadiazole-6-amine (3-7) []

  • Compound Description: This series of compounds represents intermediates in the synthesis of various heterocyclic compounds, including Mannich products, with potential biological activities [].
  • Relevance: While not containing the complete triazolopyridazine core, these compounds share the [, , ]triazole ring with 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]azetidin-3-amine. Understanding their synthesis and properties can provide insights into similar reactions and potential applications of the target compound.

4. 1-(3-(3-bromophenyl )-[1,2,4]triazolo-[3,4-b] [, , ]-thiadiazole-6-yl)-4-substitutedphenyl azetidin-2-one (8-12) []

  • Compound Description: These compounds represent another series of intermediates derived from the N-substituted benzylidene derivatives (3-7) and are used to synthesize the final biologically active Mannich products [].
  • Relevance: Similar to (3-7), these compounds share the [, , ]triazole ring with the target compound, though they lack the complete triazolopyridazine core. This structural similarity allows for comparisons of synthetic strategies and potential reactivity patterns.

5. 1-(3-(3-bromophenyl)-[1,2,4]triazolo-[3,4-b],[1,3,4]-thiadiazole-6-yl)-4-substitutedphenyl-3-((o-tolylamino)methyl)azetidin-2-one (18-27) []

  • Compound Description: This series represents the final Mannich products synthesized in the study. Notably, compounds 22 and 26 exhibited the most potent antibacterial and antifungal activity within the series [].

Properties

CAS Number

2201779-59-9

Product Name

1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]azetidin-3-amine

IUPAC Name

1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]azetidin-3-amine

Molecular Formula

C18H23N7O

Molecular Weight

353.43

InChI

InChI=1S/C18H23N7O/c1-12-8-15(26-22-12)11-23(2)14-9-24(10-14)17-7-6-16-19-20-18(25(16)21-17)13-4-3-5-13/h6-8,13-14H,3-5,9-11H2,1-2H3

InChI Key

OXPRPYAIDMFWME-UHFFFAOYSA-N

SMILES

CC1=NOC(=C1)CN(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.